

An In-depth Technical Guide to Chloromethanesulfonamide

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Compound of Interest

Compound Name: Chloromethanesulfonamide

Cat. No.: B1265948

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Abstract

This technical guide provides a comprehensive overview of **chloromethanesulfonamide**, a sulfonamide derivative of interest in various chemical and pharmaceutical research areas. This document details its fundamental chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its established biological mechanism of action. All quantitative data is presented in structured tables for clarity and ease of comparison.

Core Properties of Chloromethanesulfonamide

Chloromethanesulfonamide, with the CAS number 21335-43-3, is a simple chlorinated sulfonamide. Its core physicochemical properties are summarized below.

Table 1: General and Physicochemical Properties of **Chloromethanesulfonamide**

Property	Value
Molecular Formula	CH ₄ CINO ₂ S
Molecular Weight	129.57 g/mol
Appearance	White to off-white solid
Melting Point	73-74 °C
Boiling Point	185 °C (at 20 Torr)
Density (Predicted)	1.596 ± 0.06 g/cm ³
pKa (Predicted)	9.01 ± 0.60

Table 2: Solubility Data for **Chloromethanesulfonamide**

Solvent	Solubility
Water	Information not readily available
Dichloromethane	Soluble (used in synthesis)
Pyridine	Soluble (used in synthesis)
Most Organic Solvents	Soluble

Synthesis of Chloromethanesulfonamide

The synthesis of **chloromethanesulfonamide** is achieved through the reaction of chloromethanesulfonyl chloride with ammonia. The following protocol is based on established synthetic methods for sulfonamides.

Experimental Protocol: Synthesis of Chloromethanesulfonamide

Materials:

- Chloromethanesulfonyl chloride

- Anhydrous ammonia (gas) or concentrated ammonium hydroxide
- Anhydrous ether (or other suitable anhydrous solvent)
- Ice bath
- Stirring apparatus
- Filtration apparatus (e.g., Büchner funnel)
- Drying apparatus (e.g., desiccator or vacuum oven)

Procedure:

- Reaction Setup: In a fume hood, dissolve chloromethanesulfonyl chloride in a suitable volume of anhydrous ether in a flask equipped with a stirrer and a gas inlet tube (if using gaseous ammonia). Cool the solution in an ice bath.
- Ammonolysis:
 - Using Gaseous Ammonia: Slowly bubble anhydrous ammonia gas through the stirred, cooled solution. A white precipitate of ammonium chloride and **chloromethanesulfonamide** will form. Continue the addition of ammonia until the solution is saturated and the reaction is complete.
 - Using Ammonium Hydroxide: Alternatively, add concentrated ammonium hydroxide dropwise to the stirred, cooled solution of chloromethanesulfonyl chloride.
- Isolation of Product: After the reaction is complete, collect the solid product by filtration.
- Purification:
 - Wash the collected solid with cold water to remove ammonium chloride.
 - Further purify the crude **chloromethanesulfonamide** by recrystallization from a suitable solvent, such as an ethanol/water mixture.

- Drying: Dry the purified crystals of **chloromethanesulfonamide** under vacuum or in a desiccator.

Synthesis Workflow



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Synthesis workflow for **chloromethanesulfonamide**.

Analytical Data

The structural confirmation of synthesized **chloromethanesulfonamide** would be performed using standard analytical techniques. Expected spectral characteristics are outlined below.

Table 3: Expected Analytical Data for **Chloromethanesulfonamide**

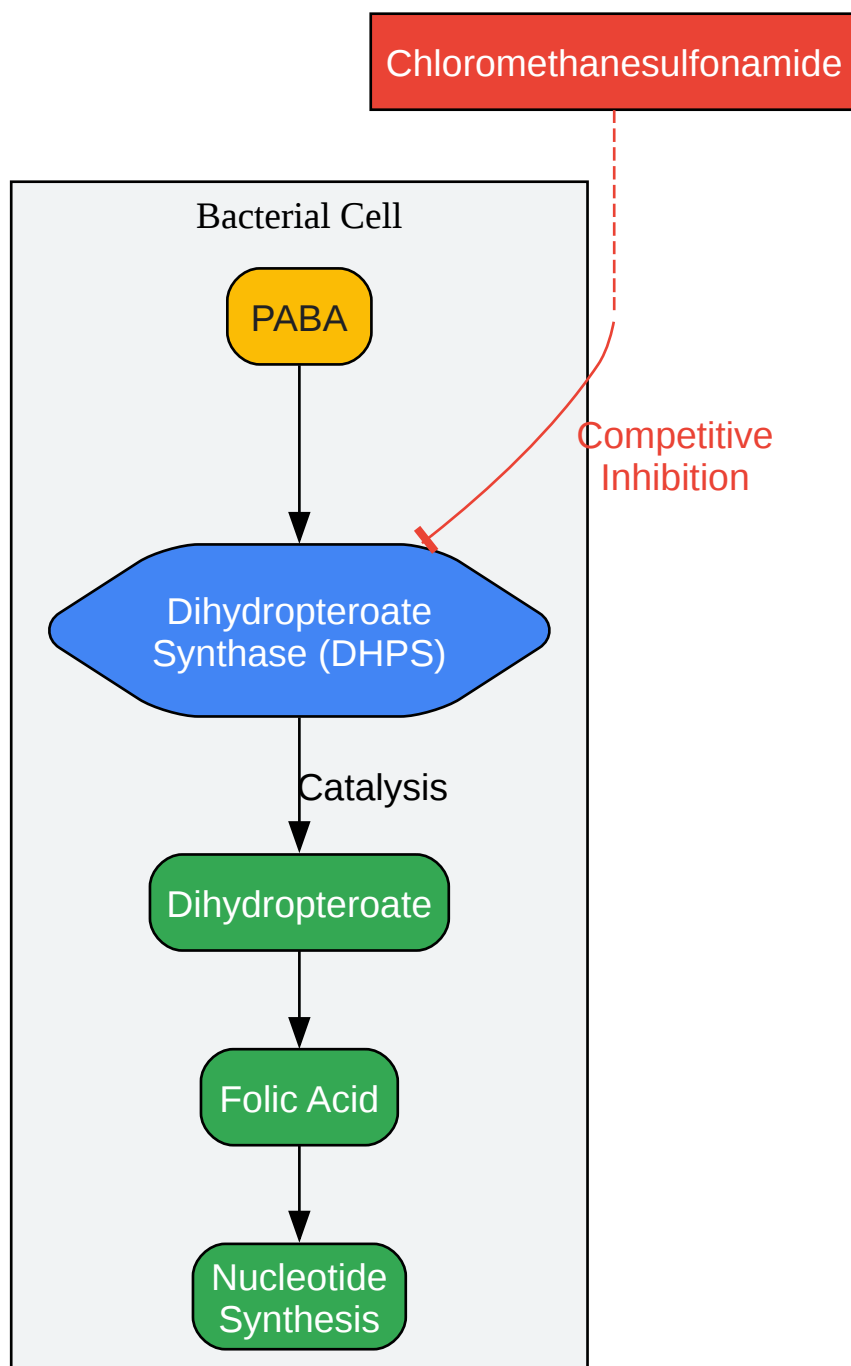
Technique	Expected Peaks/Signals
^1H NMR	A singlet for the methylene (CH_2) protons adjacent to the chlorine and sulfonyl groups, likely deshielded due to the electron-withdrawing nature of these groups. A broad signal for the amine (NH_2) protons.
^{13}C NMR	A signal for the methylene carbon (CH_2).
IR Spectroscopy	Characteristic strong absorption bands for the $\text{S}=\text{O}$ stretching of the sulfonyl group (typically in the regions of $1370\text{-}1335\text{ cm}^{-1}$ and $1180\text{-}1160\text{ cm}^{-1}$). N-H stretching vibrations for the primary amine (typically in the region of $3400\text{-}3300\text{ cm}^{-1}$).
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of chloromethanesulfonamide (129.57 g/mol), showing the characteristic isotopic pattern for a molecule containing one chlorine atom.

Biological Activity and Mechanism of Action

As a member of the sulfonamide class of compounds, **chloromethanesulfonamide** is expected to exhibit antibacterial properties. The general mechanism of action for sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).

Signaling Pathway: Inhibition of Folic Acid Synthesis

Bacteria rely on the de novo synthesis of folic acid, an essential cofactor for the synthesis of nucleotides and certain amino acids. Para-aminobenzoic acid (PABA) is a key substrate in this pathway. Sulfonamides, including **chloromethanesulfonamide**, are structural analogs of PABA. They competitively bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. This disruption of folic acid synthesis ultimately inhibits bacterial growth and replication. Human cells are not affected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.



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Mechanism of action of sulfonamides.

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